2-Benzoyl-8-hydroxybenzo[f][1]benzothiole-4,9-dione
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Overview
Description
PMID26394986-Compound-51: is a small molecular drug developed by the H. Lee Moffitt Cancer Center and Research Institute. It is known for its potential therapeutic applications, particularly in targeting the signal transducer and activator of transcription 3 (STAT3) pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID26394986-Compound-51 involves a series of chemical reactions, including transition-metal-catalyzed processes. One common method includes the catalytic guanylation reaction of amines with carbodiimides, followed by tandem catalytic guanylation/cyclization reactions .
Industrial Production Methods
Industrial production of PMID26394986-Compound-51 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of palladium catalytic systems for the preparation of tetra-substituted allenoic acid compounds .
Chemical Reactions Analysis
Types of Reactions
PMID26394986-Compound-51 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
PMID26394986-Compound-51 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its role in modulating cellular responses to interleukins and other growth factors.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
The mechanism of action of PMID26394986-Compound-51 involves targeting the STAT3 pathway. STAT3 is a signal transducer and transcription activator that mediates cellular responses to various growth factors and cytokines. Once activated, STAT3 recruits coactivators to the promoter region of target genes, leading to the expression of key genes involved in cell cycle regulation, inflammation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PMID26394986-Compound-51 include other STAT3 inhibitors and small molecular drugs targeting similar pathways. Examples include:
PMID26394986-Compound-20: Another small molecular drug developed by the same research institute.
STAT3 Inhibitors: Various other compounds that inhibit the STAT3 pathway, such as those identified in the Therapeutic Target Database.
Uniqueness
PMID26394986-Compound-51 is unique due to its specific molecular structure and its ability to modulate the STAT3 pathway effectively. Its synthesis involves advanced catalytic methods, and it has shown promising results in preclinical studies for its therapeutic potential.
Properties
Molecular Formula |
C19H10O4S |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-benzoyl-8-hydroxybenzo[f][1]benzothiole-4,9-dione |
InChI |
InChI=1S/C19H10O4S/c20-13-8-4-7-11-15(13)18(23)19-12(17(11)22)9-14(24-19)16(21)10-5-2-1-3-6-10/h1-9,20H |
InChI Key |
FLMLYZNKLBTMFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(S2)C(=O)C4=C(C3=O)C=CC=C4O |
Origin of Product |
United States |
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